molecular formula C10H9Cl2FO2 B1410054 Ethyl 3,5-dichloro-4-fluorophenylacetate CAS No. 1806302-11-3

Ethyl 3,5-dichloro-4-fluorophenylacetate

Cat. No. B1410054
CAS RN: 1806302-11-3
M. Wt: 251.08 g/mol
InChI Key: YODUBAXAUGRUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dichloro-4-fluorophenylacetate, also known as EDC-4-F, is an organic compound widely used in scientific research for its versatility and wide range of applications. It is a member of the family of phenylacetates, which are a type of ester. EDC-4-F is a colorless liquid at room temperature and is soluble in water and most organic solvents. It is a widely used reagent in the synthesis of organic compounds and has been used in a variety of scientific research applications, including the study of biochemical and physiological processes.

Scientific Research Applications

Ethyl 3,5-dichloro-4-fluorophenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as the synthesis of amines and amino acids. It has also been used in the study of biochemical and physiological processes, such as the study of protein-protein interactions, enzyme-substrate interactions, and the study of drug-receptor interactions. Ethyl 3,5-dichloro-4-fluorophenylacetate has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecules.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-4-fluorophenylacetate is not fully understood. It is believed to work by forming a covalent bond between the compound and the target molecule, resulting in a complex that can be used in further reactions. This covalent bond is formed through the reaction of the Ethyl 3,5-dichloro-4-fluorophenylacetate with the target molecule, resulting in a product that is stable and can be used in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3,5-dichloro-4-fluorophenylacetate are not fully known. However, it has been shown to interact with proteins and enzymes, and has been used in the study of protein-protein interactions and enzyme-substrate interactions. It has also been used in the study of drug-receptor interactions, and has been used in the synthesis of peptides and peptidomimetics.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 3,5-dichloro-4-fluorophenylacetate in lab experiments is its versatility. It can be used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the synthesis of peptides and peptidomimetics. It is also relatively easy to synthesize, and yields of up to 95% can be obtained. However, there are some limitations to using Ethyl 3,5-dichloro-4-fluorophenylacetate in lab experiments. It is a toxic compound and should be handled with caution. It is also a volatile compound, and should be stored in a cool, dry place away from light and heat.

Future Directions

There are many potential future directions for the use of Ethyl 3,5-dichloro-4-fluorophenylacetate in scientific research. One potential direction is the use of Ethyl 3,5-dichloro-4-fluorophenylacetate in the study of protein-protein interactions, as well as the study of enzyme-substrate interactions. Another potential direction is the use of Ethyl 3,5-dichloro-4-fluorophenylacetate in the synthesis of peptides and peptidomimetics. Additionally, Ethyl 3,5-dichloro-4-fluorophenylacetate could be used in the synthesis of small molecules, such as drugs, and in the study of drug-receptor interactions. Finally, Ethyl 3,5-dichloro-4-fluorophenylacetate could be used in the study of biochemical and physiological processes, such as the study of enzyme kinetics, signal transduction pathways, and metabolic pathways.

properties

IUPAC Name

ethyl 2-(3,5-dichloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODUBAXAUGRUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dichloro-4-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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